molecular formula C19H17NO5S2 B14972868 Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate

Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B14972868
M. Wt: 403.5 g/mol
InChI Key: HONOBMZXQMENDV-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound with the molecular formula C₁₉H₁₇NO₅S₂ This compound is notable for its unique structure, which includes a thiophene ring, a benzyloxy group, and a sulfamoyl group

Preparation Methods

One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for larger-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially converting the sulfamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-{[4-(methoxy)phenyl]sulfamoyl}thiophene-2-carboxylate: This compound has a methoxy group instead of a benzyloxy group, which can affect its reactivity and interactions with biological targets.

    Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}furan-2-carboxylate: In this compound, the thiophene ring is replaced by a furan ring, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C19H17NO5S2

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 3-[(4-phenylmethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C19H17NO5S2/c1-24-19(21)18-17(11-12-26-18)27(22,23)20-15-7-9-16(10-8-15)25-13-14-5-3-2-4-6-14/h2-12,20H,13H2,1H3

InChI Key

HONOBMZXQMENDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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